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3-Prop-2-enylpurin-6-amine

Kinase Inhibition Enzymology Drug Discovery

Unlike N6-substituted cytokinin analogs (kinetin, BAP, 2iP), this N3-allyl positional isomer delivers a distinct pharmacological profile: potent kinase inhibition (IC50=120 nM) vs. BAP (IC50=200 µM), selective P2X3 receptor antagonism (EC50=80 nM), and utility as a DNA adduct analytical standard from allyl halide exposure. Ideal for kinase SAR, purinergic signaling, and DNA damage research. Request a quote for bulk quantities.

Molecular Formula C8H9N5
Molecular Weight 175.19 g/mol
CAS No. 13532-34-8
Cat. No. B041461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Prop-2-enylpurin-6-amine
CAS13532-34-8
Synonyms3-Allyladenine;  3-(2-Propen-1-yl)-3H-purin-6-amine;  NSC 145068
Molecular FormulaC8H9N5
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESC=CCN1C=NC(=C2C1=NC=N2)N
InChIInChI=1S/C8H9N5/c1-2-3-13-5-12-7(9)6-8(13)11-4-10-6/h2,4-5,9H,1,3H2,(H,10,11)
InChIKeyVYQNCFOOLICDPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Prop-2-enylpurin-6-amine (CAS 13532-34-8): A Non-Canonical Allyladenine with Divergent Target Engagement Profiles


3-Prop-2-enylpurin-6-amine (CAS 13532-34-8, also known as 3-allyladenine) is a purine derivative belonging to the class of N-substituted adenines. It is structurally distinct from canonical N6-substituted cytokinin analogs such as kinetin, 6-benzylaminopurine (BAP), and N6-isopentenyladenine (2iP), due to the attachment of the allyl group at the N3-position of the purine ring rather than the N6-position [1]. This positional isomerism results in a unique chemical and biological profile. While its N6-isomer (N6-allyladenine) is a known cytokinin, 3-allyladenine has been primarily characterized as a DNA adduct formed by exposure to allyl halides and as a modulator of specific enzyme and receptor targets [2]. This document provides a quantitative, evidence-based guide to its differentiation from structurally related analogs for scientific and procurement decision-making.

Why 3-Prop-2-enylpurin-6-amine Cannot Be Substituted by Other Cytokinin Analogs: Positional Isomerism Determines Functional Divergence


The biological activity of purine analogs is exquisitely sensitive to the position of substituents on the purine ring. Substitution at the N3-position (as in 3-Prop-2-enylpurin-6-amine) fundamentally alters the compound's hydrogen-bonding pattern, steric bulk, and electronic distribution compared to N6-substituted analogs like N6-allyladenine, kinetin, or BAP. This positional isomerism directly impacts target recognition: while N6-substituted analogs are classic cytokinin receptor agonists and plant growth regulators [1], the N3-allyl isomer exhibits a different spectrum of activity, including distinct enzyme inhibition profiles and the potential for direct DNA adduct formation [2]. Consequently, substituting 3-allyladenine with an N6-allyl or other cytokinin analog in an experimental or industrial setting will yield non-equivalent and potentially misleading results. The following quantitative evidence demonstrates specific instances where 3-Prop-2-enylpurin-6-amine exhibits a divergent and non-interchangeable profile relative to its closest comparators.

Quantitative Evidence for the Functional Differentiation of 3-Prop-2-enylpurin-6-amine from N6-Substituted Analogs


Divergent Kinase Inhibition Profile: 3-Allyladenine Exhibits Nanomolar Potency, Contrasting with Micromolar Activity of Benzyladenine

In an in vitro kinase assay using purified enzyme, 3-Prop-2-enylpurin-6-amine demonstrated an IC50 value of 120 nM [1]. In contrast, the canonical cytokinin analog 6-benzylaminopurine (BAP) exhibits significantly weaker kinase inhibition, with a reported IC50 of 2.00E+5 nM (200 µM) against purified cdc2 p34/Cyclin B kinase [2]. This represents a difference of over three orders of magnitude in potency.

Kinase Inhibition Enzymology Drug Discovery

Receptor Antagonism: 3-Allyladenine is a Potent P2X3 Antagonist (EC50 = 80 nM), a Target Not Engaged by Classic Cytokinins

3-Prop-2-enylpurin-6-amine was evaluated for antagonist activity against the recombinant rat P2X purinoceptor 3 (P2X3) expressed in Xenopus oocytes and exhibited an EC50 value of 80 nM [1]. This receptor is involved in pain perception and sensory transduction. Notably, classic cytokinins like kinetin and BAP are not typically associated with potent P2X3 antagonism; their primary mode of action is through cytokinin receptor agonism in plants, representing a class-level functional divergence.

Purinergic Signaling Receptor Pharmacology Pain Research

Comparative Purine Nucleoside Phosphorylase (PNP) Inhibition: 3-Allyladenine Shows Micromolar Activity (IC50 = 1.33 µM)

3-Prop-2-enylpurin-6-amine was evaluated for its ability to inhibit purine nucleoside phosphorylase (PNP), an enzyme critical in purine salvage and T-cell function. It demonstrated an IC50 value of 1.33E+3 nM (1.33 µM) for 50% inhibition of PNP activity, measured by the conversion of [8-14C]-inosine to [8-14C]-hypoxanthine [1]. While PNP is a known target for certain purine analogs, this data provides a specific quantitative benchmark for 3-allyladenine's activity. In the context of cytokinin analogs, PNP inhibition is not a primary mechanism of action, further distinguishing this compound from its N6-substituted counterparts.

Enzyme Inhibition Purine Metabolism Therapeutic Target

DNA Adduct Formation: 3-Allyladenine is a Direct DNA Alkylation Product, a Property Not Shared by N6-Substituted Cytokinins

In vitro studies investigating the binding of allyl halides to DNA from salmon sperm identified 3-allyladenine as one of five alkylated nucleic bases formed. This demonstrates that 3-allyladenine can be generated as a DNA adduct following exposure to reactive allyl species [1]. In contrast, classic N6-substituted cytokinins like kinetin and BAP are not typically associated with direct DNA alkylation or adduct formation under similar conditions. This property is a direct consequence of the N3-allyl substitution, which renders the molecule capable of covalent modification of DNA.

Genotoxicity DNA Damage Cellular Stress

Research and Industrial Application Scenarios for 3-Prop-2-enylpurin-6-amine Based on Quantitative Evidence


Development of Potent Kinase Inhibitors with a Novel Chemotype

The nanomolar kinase inhibition exhibited by 3-Prop-2-enylpurin-6-amine (IC50 = 120 nM) [1] positions it as a valuable starting scaffold for medicinal chemistry programs aimed at developing selective kinase inhibitors. Its potency is significantly greater than that of the structurally related cytokinin BAP (IC50 = 200 µM) [2], suggesting that the N3-allyl substitution pattern may confer favorable interactions with the kinase ATP-binding pocket. Researchers can use this compound to probe kinase structure-activity relationships and develop new chemical entities for therapeutic applications.

Investigating P2X3 Receptor-Mediated Signaling in Pain and Sensory Neurobiology

With a potent EC50 of 80 nM for P2X3 receptor antagonism [1], 3-Prop-2-enylpurin-6-amine is a suitable tool compound for in vitro and ex vivo studies of purinergic signaling, particularly in models of pain, inflammation, and sensory neuron function. This application is distinct from the plant growth regulation typical of other cytokinins, making it a specific probe for mammalian purinergic systems.

Biomarker Development and Mechanistic Studies of DNA Alkylation and Repair

The identification of 3-allyladenine as a direct DNA adduct formed by exposure to allyl halides [1] makes this compound a critical analytical standard and research tool. It can be used in the development of LC-MS/MS or immunoassay methods to detect and quantify DNA damage caused by environmental or industrial chemicals. Furthermore, it serves as a model lesion for studying the cellular mechanisms of DNA repair and the genotoxic consequences of allyl compound exposure.

Probing Purine Metabolism via Purine Nucleoside Phosphorylase (PNP) Inhibition

The micromolar inhibitory activity against PNP (IC50 = 1.33 µM) [1] provides a defined biochemical tool for studying purine salvage pathways and evaluating the role of PNP in cellular models. This application is relevant for research in immunology, cancer biology, and parasitic diseases where PNP is a validated target.

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